Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further substituted with a 3-hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure the formation of the desired product . The reaction mixture is then stirred for several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the 3-hydroxypropylamino group.
N-Cbz-4-hydroxypiperidine: Another piperidine derivative with a different substitution pattern.
Uniqueness
Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate is unique due to the presence of both the benzyl and 3-hydroxypropylamino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
164519-00-0 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c19-12-4-9-17-15-7-10-18(11-8-15)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15,17,19H,4,7-13H2 |
InChI Key |
YDVRRRNKUQLBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCCO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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